1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purine derivatives. This compound features a fused ring system that includes an imidazole ring and a purine ring, making it a heterocyclic aromatic compound. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps, starting with the formation of the imidazole ring followed by the introduction of the purine moiety. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of amines with carbonyl compounds under acidic or basic conditions.
Cyclization Reactions: Cyclization steps are crucial to forming the fused ring system. Cyclization can be achieved using various reagents, such as phosphorus oxychloride or polyphosphoric acid.
Substitution Reactions: Subsequent substitution reactions introduce methyl groups at the appropriate positions on the ring system.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., ammonia, amines).
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids.
Reduction Products: Reduced derivatives with fewer oxygen functionalities.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is compared with other similar compounds, such as:
Imidazo[2,1-f]purine derivatives: These compounds share a similar fused ring system but may differ in substitution patterns.
Purine derivatives: These compounds include various purine analogs with different functional groups.
Heterocyclic compounds: Other heterocyclic compounds with different ring structures and substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazole ring, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dimethyl-7,8-dihydro-6H-purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-12-6-5(7(15)13(2)9(12)16)14-4-3-10-8(14)11-6/h3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBZSBWYQZJUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCNC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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